molecular formula C8H5F4IO B14021405 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B14021405
M. Wt: 320.02 g/mol
InChI Key: WNZOZFHMKCBFBL-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO. It is a halogenated aromatic compound featuring fluorine, iodine, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties and reactivity, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactionsFor instance, the compound can be synthesized via the iodination of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-fluoro-1-azido-3-methoxy-5-(trifluoromethyl)benzene .

Scientific Research Applications

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-iodo-3-methoxybenzene
  • 2-Fluoro-1-iodo-5-methoxybenzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene

Uniqueness

2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

2-fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5F4IO/c1-14-6-3-4(8(10,11)12)2-5(13)7(6)9/h2-3H,1H3

InChI Key

WNZOZFHMKCBFBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)I)F

Origin of Product

United States

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